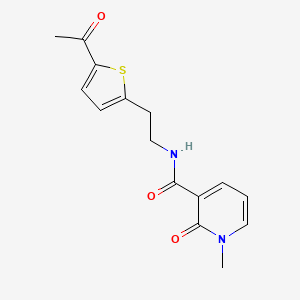
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Structural Overview
The molecular formula of this compound is C₁₄H₁₅N₃O₂S, with a molecular weight of approximately 293.36 g/mol. The structure features a dihydropyridine ring, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Dihydropyridine Ring : This is achieved through a condensation reaction involving appropriate precursors.
- Acetylation : The thiophene moiety is acetylated using acetic anhydride.
- Ethyl Substitution : The ethyl group is introduced through an ethylating agent under basic conditions.
- Amidation : Final formation of the carboxamide group occurs through reaction with an amine source.
These steps require careful control of reaction conditions to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
- Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
2. Antitumor Properties
- Dihydropyridine derivatives are often investigated for their anticancer effects. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating cell signaling pathways.
3. Interaction with Biological Targets
- Molecular docking studies have predicted binding affinities with various proteins involved in disease processes, including those related to cancer and inflammation. These interactions suggest a mechanism of action that may involve enzyme inhibition or receptor modulation.
Case Studies
Several case studies have explored the biological implications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects in vitro, showing significant reduction in cytokine levels. |
| Study 2 | Examined antitumor activity against breast cancer cell lines, demonstrating cell cycle arrest and apoptosis induction. |
| Study 3 | Conducted molecular docking simulations revealing strong binding to cyclooxygenase enzymes, suggesting potential as an anti-inflammatory agent. |
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.
Applications
Given its promising biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a candidate for anti-inflammatory or anticancer drugs.
- Research Tools : For studying cellular mechanisms involved in inflammation and cancer.
- Material Science : Due to its unique chemical properties that may be exploited in organic semiconductor applications.
属性
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10(18)13-6-5-11(21-13)7-8-16-14(19)12-4-3-9-17(2)15(12)20/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJSEVKDWMUWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













